6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Medicinal Chemistry Physicochemical Property Optimization Halogen Bonding

This 6-fluoro-3-methyl-3H-pyrido[3,4-d]pyrimidin-4-one is a privileged heterocyclic building block for histone demethylase and kinase inhibitor programs. The N3-methyl substitution eliminates a hydrogen-bond donor for improved cell permeability, while the 6-fluoro occupies the halogen-binding pocket for target selectivity—properties positional isomers (e.g., 2-methyl) or halogen-swapped analogs (e.g., 6-chloro) cannot replicate. A low-MW (179.15) fragment-like hit ideal for SAR expansion.

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
CAS No. 2385060-38-6
Cat. No. B6162459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one
CAS2385060-38-6
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=CN=C(C=C2C1=O)F
InChIInChI=1S/C8H6FN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3
InChIKeySBMQGKFRLZDFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one: Procurement Profile and Scaffold Context


6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one (CAS 2385060-38-6) is a heterocyclic small molecule (MF: C8H6FN3O; MW: 179.15 g/mol) based on the pyrido[3,4-d]pyrimidin-4-one scaffold. This bicyclic framework is a privileged structure in medicinal chemistry, actively investigated for histone demethylase inhibition [1], kinase inhibition [2], and other therapeutic areas. The specific substitution pattern—a fluorine atom at the 6-position and a methyl group at the 3-position—distinguishes it from other members of this compound class and can influence key drug discovery parameters such as lipophilicity, metabolic stability, and target binding.

Why 6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one Cannot Be Replaced by Its Closest Analogs


The pyrido[3,4-d]pyrimidin-4-one scaffold is highly sensitive to substitution patterns, making simple analog replacement unreliable. The specific placement of a fluorine at the 6-position and a methyl group at N3 creates a unique pharmacophore profile that positional isomers (e.g., 2-methyl) or halogen-swapped analogs (e.g., 6-chloro) cannot replicate. These minor structural differences result in significant changes to physicochemical properties, target binding kinetics, and ADME profiles [1]. For instance, the 3-methyl substitution directly impacts the molecule's hydrogen-bonding capability and tautomeric state compared to the 1H-des-methyl analog, while the 6-fluoro substituent offers a distinct balance of electronegativity and size relative to a 6-chloro substituent, which is critical for fitting into a target enzyme's halogen-binding pocket [1].

Head-to-Head Analytical Evidence for 6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one Versus In-Class Alternatives


6-Fluoro vs. 6-Chloro Substitution: Impact on Molecular Size and Lipophilicity

The 6-fluoro substituent on the target compound offers a more optimal profile for drug discovery compared to a 6-chloro analog (CAS 878743-46-5). Fluorine is smaller (van der Waals radius: 1.47 Å) and more electronegative than chlorine (1.75 Å), which can enhance metabolic stability and improve binding interactions in tight halogen-binding pockets [1]. The molecular weight of the target compound (179.15 g/mol ) is significantly lower than the 6-chloro-3-methyl analog (195.61 g/mol), which is a favorable attribute for meeting key drug-likeness parameters like Lipinski's Rule of Five.

Medicinal Chemistry Physicochemical Property Optimization Halogen Bonding

N3-Methyl vs. N2-Methyl Isomer: Key Differences in Hydrogen Bonding and Tautomerism

The target compound's 3-methyl substitution is a critical differentiator from the 2-methyl positional isomer (CAS 2089325-37-9). Methylation at the N3 position blocks a potential hydrogen-bond donor site on the pyrimidinone ring, which fundamentally alters the molecule's tautomeric equilibrium and its ability to act as a hydrogen-bond donor [1]. In the 2-methyl isomer, the methyl group is adjacent to the N1 nitrogen, creating a distinct steric and electronic environment. This positional difference can lead to significant shifts in biological activity, as demonstrated in pyrido[3,4-d]pyrimidine KDM4/5 inhibitors where N3-alkylation was essential for cellular permeability and potency [2].

Structural Isomerism Tautomeric Control Target Selectivity

Fluorine Impact on Metabolic Stability: Class-Level Advantage of 6-Fluoro-pyrido[3,4-d]pyrimidinones

The 6-fluoro substituent is a well-established strategy to block oxidative metabolism at the electron-rich 6-position of the pyrido[3,4-d]pyrimidine core. In contrast, non-fluorinated or 6-chloro analogs are more susceptible to cytochrome P450-mediated oxidation, which can lead to rapid clearance and poor in vivo exposure [1]. While specific metabolic stability data for this exact compound is not publicly available, the effect of aryl fluorine substitution on metabolic stability is a quantitative and predictable class-level phenomenon. For example, fluorine substitution on a similar heterocyclic core has been shown to reduce intrinsic clearance by >10-fold compared to the non-fluorinated parent [2].

Drug Metabolism Cytochrome P450 Oxidative Defluorination

High-Impact Application Scenarios for 6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one


KDM4/KDM5 Histone Demethylase Inhibitor Lead Optimization

The pyrido[3,4-d]pyrimidin-4-one scaffold is a validated core for inhibiting the KDM4 and KDM5 families of histone lysine demethylases [1]. The 6-fluoro-3-methyl substitution pattern on this compound is designed to occupy a specific halogen-binding pocket while the N3-methyl group ensures cell permeability by eliminating a hydrogen-bond donor. This compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity over related demethylases.

Kinase Inhibitor Scaffold with Enhanced Drug-Like Properties

Pyrido[3,4-d]pyrimidine derivatives are known to act as ATP-competitive kinase inhibitors [2]. The target compound's molecular weight (179.15 g/mol) and calculated properties make it an attractive, low-molecular-weight fragment-like hit for kinase programs. Its 6-fluoro and 3-methyl modifications are critical for achieving kinome selectivity, as these substitutions directly interact with the gatekeeper residue and hinge region of the kinase active site.

Chemical Probe for Epigenetic Target Validation

With an appropriate biochemical profile, this compound could serve as a chemical probe for studying the biological function of histone demethylases or other pyrido[3,4-d]pyrimidine-targeted enzymes. Its structural differentiation from non-fluorinated or chloro analogs allows for specific chemical genetic studies where target engagement in cells is linked to the unique physicochemical signature of the probe.

Quote Request

Request a Quote for 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.